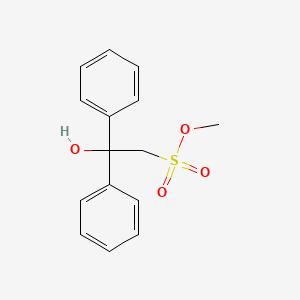![molecular formula C11H14N2O2S B14018968 N-[(2-Methylphenyl)carbamothioyl]-beta-alanine CAS No. 52060-67-0](/img/structure/B14018968.png)
N-[(2-Methylphenyl)carbamothioyl]-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid is an organic compound with the molecular formula C11H15NO2S It is known for its unique structure, which includes a thiocarbamoyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid typically involves the reaction of 2-methylphenyl isothiocyanate with β-alanine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-methylphenyl)thiocarbamoylamino]propanoic acid
- 3-[(2-chlorophenyl)thiocarbamoylamino]propanoic acid
- 3-[(2-methylphenyl)carbamoylamino]propanoic acid
Uniqueness
3-[(2-methylphenyl)thiocarbamoylamino]propanoic acid is unique due to the presence of the thiocarbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for further research.
Propiedades
Número CAS |
52060-67-0 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
3-[(2-methylphenyl)carbamothioylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O2S/c1-8-4-2-3-5-9(8)13-11(16)12-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) |
Clave InChI |
CHXKIQZYNBLKIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



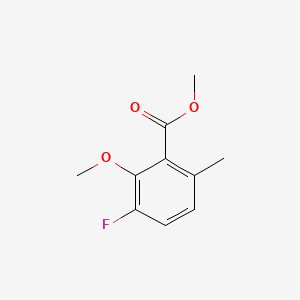
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
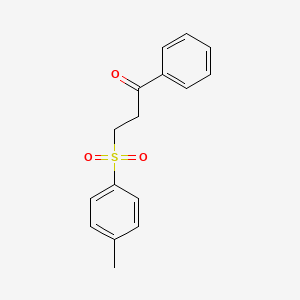
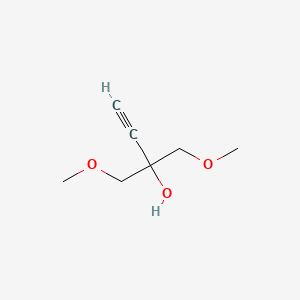
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
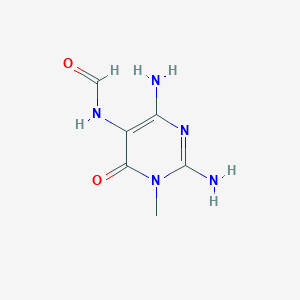
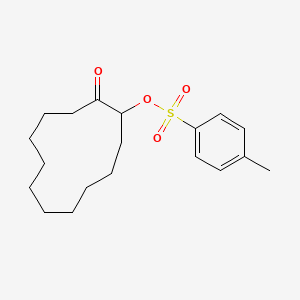
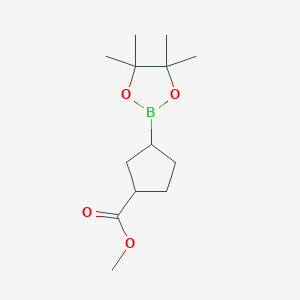

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

